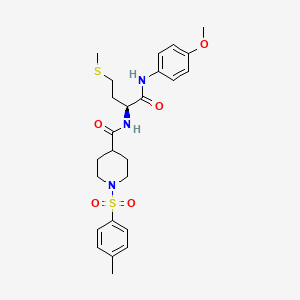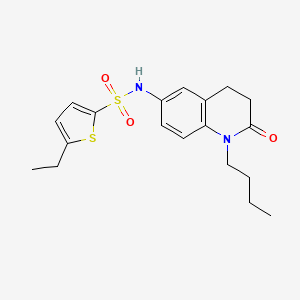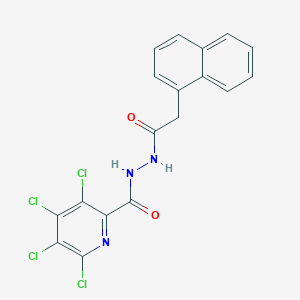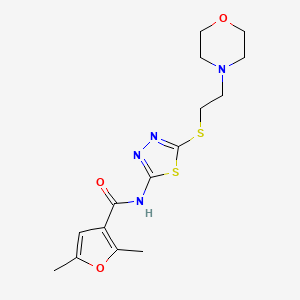
(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H33N3O5S2 and its molecular weight is 519.68. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Science and Technology
The unique properties of this compound could be explored in the development of quantum technologies . As quantum science seeks to harness the peculiar aspects of quantum mechanics, materials with specific molecular structures, such as this compound, may contribute to advancements in quantum computing, state sensors, and time synchronization protocols .
Large Language Model (LLM) Research
In the interdisciplinary field of LLMs, which encompasses computer science, artificial intelligence, and linguistics, this compound could be used to study the impact of scientific collaborations . It may serve as a molecular tool to understand the heterogeneous effects of collaborations on LLM applications, potentially influencing factors like financial support and dominant countries in scientific research .
Medicinal Chemistry
This compound could have applications in medicinal chemistry , particularly in the synthesis of new drugs. Its structure suggests potential for interaction with biological systems, which could be leveraged in drug design and discovery processes to create novel therapeutic agents .
Pharmacology
In pharmacology, the compound might be used to investigate drug interactions and metabolic pathways . Its molecular characteristics could provide insights into the pharmacokinetics and pharmacodynamics of new pharmacological agents .
Biochemistry
The compound’s potential in biochemistry lies in its ability to interact with enzymes and proteins. It could be used to study enzyme inhibition or activation , and to understand the biochemical pathways involved in disease states or metabolic processes .
Chemical Synthesis
Lastly, in the field of chemical synthesis, this compound could be utilized in the development of new synthetic methodologies or as a building block for complex molecules. Its versatile structure makes it a candidate for creating new materials with desired properties for industrial applications .
Propriétés
IUPAC Name |
N-[(2S)-1-(4-methoxyanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-18-4-10-22(11-5-18)35(31,32)28-15-12-19(13-16-28)24(29)27-23(14-17-34-3)25(30)26-20-6-8-21(33-2)9-7-20/h4-11,19,23H,12-17H2,1-3H3,(H,26,30)(H,27,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZUJMLRYXBVIO-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-((4-methoxyphenyl)amino)-4-(methylthio)-1-oxobutan-2-yl)-1-tosylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)
![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)
![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)
![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)
![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)